3-Amino-5-methoxybenzoic acid
Overview
Description
3-Amino-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: On an industrial scale, this compound is often produced through the catalytic hydrogenation of 3-nitro-5-methoxybenzoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: 3-Nitro-5-methoxybenzoic acid.
Reduction: 3-Amino-5-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxybenzoic acid depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 3-Amino-2-methoxybenzoic acid
- 3-Hydroxy-5-methoxybenzoic acid
Comparison: 3-Amino-5-methoxybenzoic acid is unique due to the specific positioning of its amino and methoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-amino-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEMTZANGFGKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551675 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-74-5 | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74165-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-5-methoxybenzoic acid in the biosynthesis of ansamitocin P-3?
A: Research indicates that this compound plays a crucial role as a precursor in the biosynthesis of ansamitocin P-3. When introduced to a genetically modified strain of Actinosynnema pretiosum (specifically the AHBA block mutant HGF073), it leads to the production of both ansamitocin P-3 and dechloroansamitocin P-3. [] This suggests that the compound can be incorporated into the ansamitocin biosynthetic pathway, likely functioning as a substitute for the natural precursor.
Q2: How does the sublimation behavior of this compound compare to its isomers?
A: Studies using the Knudsen mass-loss effusion technique revealed the sublimation thermodynamics of this compound. [] Researchers determined its vapor pressure at various temperatures (380.16 K to 400.18 K) and subsequently calculated the standard molar enthalpy and Gibbs energy of sublimation at 298.15 K. These findings, alongside data from other aminomethoxybenzoic acid isomers, can be valuable for understanding the relationship between molecular structure and sublimation properties within this family of compounds.
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